2-[(2,6-Dimethylpyridin-3-yl)amino]pyridine-3-carboxylic acid
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Overview
Description
2-[(2,6-Dimethylpyridin-3-yl)amino]pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two pyridine rings, one of which is substituted with amino and carboxylic acid groups, while the other is substituted with two methyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-Dimethylpyridin-3-yl)amino]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Nitration and Reduction: The starting material, 2,6-dimethylpyridine, undergoes nitration to introduce a nitro group at the 3-position. This is followed by reduction to convert the nitro group to an amino group.
Coupling Reaction: The amino-substituted pyridine is then coupled with 3-pyridinecarboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The methyl groups on the pyridine ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophiles like halogens (Cl₂, Br₂) or sulfonyl chlorides (RSO₂Cl) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-[(2,6-Dimethylpyridin-3-yl)amino]pyridine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in π-π interactions makes it a candidate for drug design and development.
Medicine
In medicine, derivatives of this compound are explored for their pharmacological properties. They may exhibit activity against certain diseases, making them potential candidates for therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and pigments. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-[(2,6-Dimethylpyridin-3-yl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The pyridine rings can participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyridine-3-carboxylic acid: Lacks the dimethyl substitution, leading to different reactivity and binding properties.
2,6-Dimethylpyridine-3-carboxylic acid: Lacks the amino group, affecting its ability to form hydrogen bonds.
3-Aminopyridine-2-carboxylic acid: Different substitution pattern, leading to variations in chemical behavior.
Uniqueness
2-[(2,6-Dimethylpyridin-3-yl)amino]pyridine-3-carboxylic acid is unique due to the combination of its functional groups and substitution pattern. This combination allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-[(2,6-dimethylpyridin-3-yl)amino]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-8-5-6-11(9(2)15-8)16-12-10(13(17)18)4-3-7-14-12/h3-7H,1-2H3,(H,14,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJAEFVSLXVKCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)NC2=C(C=CC=N2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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